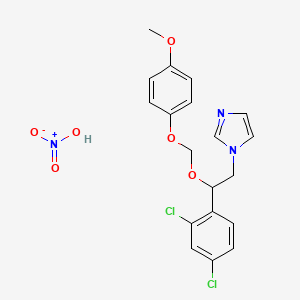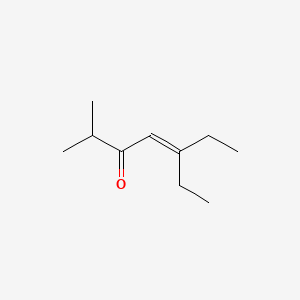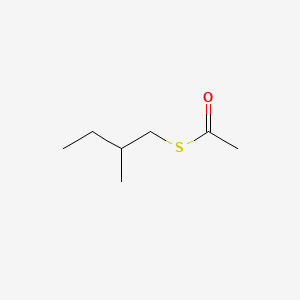
Ethanethioic acid, S-(2-methylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-(2-methylbutyl) ester, also known as 2-methylbutyl S-thioacetate, is an organic compound with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their distinctive odors and are often used in flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, S-(2-methylbutyl) ester typically involves the reaction of ethanethioic acid with 2-methylbutanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
CH3COSH+CH3(CH2)2CH(CH3)OH→CH3COS(CH2)2CH(CH3)CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanethioic acid, S-(2-methylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thioester group can yield thiols and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanethioic acid, S-(2-methylbutyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of ethanethioic acid, S-(2-methylbutyl) ester involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and 2-methylbutanol, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate enzyme activity and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Ethanethioic acid, S-(2-methylbutyl) ester can be compared with other thioesters such as ethanethioic acid, S-butyl ester (C6H12OS) and ethanethioic acid, S-ethyl ester (C4H8OS). These compounds share similar chemical properties but differ in their alkyl chain length and branching, which can influence their reactivity and applications. The unique structure of this compound, with its branched alkyl chain, imparts distinct physical and chemical properties that make it suitable for specific applications in the flavor and fragrance industry .
Propriétés
Numéro CAS |
69078-80-4 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
S-(2-methylbutyl) ethanethioate |
InChI |
InChI=1S/C7H14OS/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3 |
Clé InChI |
HASSECJQEKKISI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
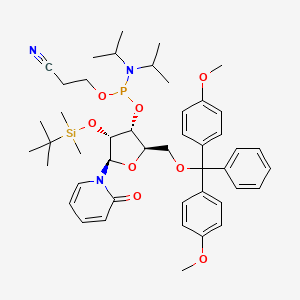
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
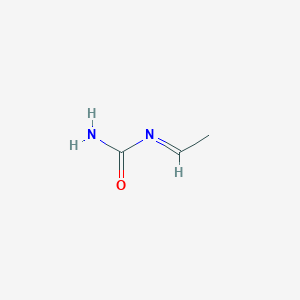
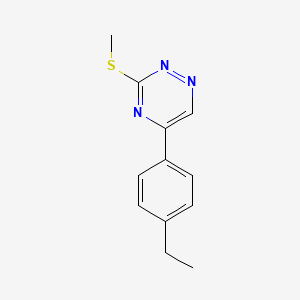
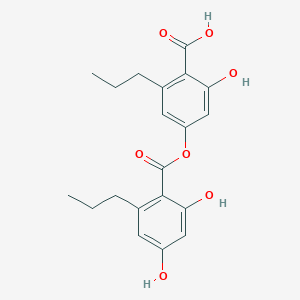
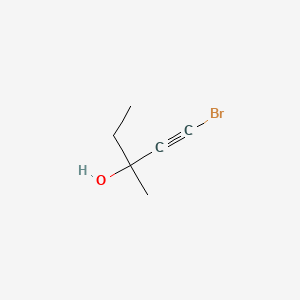
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
